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Introduction & Significance

Fumagillol represents the core hydrolytic product of the natural product fumagillin, which was first isolated
from the fungus Aspergillus fumigatus. This sesquiterpenoid compound possesses a characteristic
spiroepoxide moiety and multiple oxygen-containing functional groups that confer its potent biological
activity. The discovery in 1997 that fumagillin and its derivatives specifically target methionine
aminopeptidase 2 (MetAP2) revolutionized understanding of their molecular mechanism and triggered
extensive research into their therapeutic potential [1]. MetAP2 is a pivotal metalloprotease enzyme
responsible for co-translational removal of N-terminal methionine residues from nascent proteins, a critical
post-translational modification essential for proper protein function, stability, and cellular localization.
Inhibition of MetAP2 disrupts this processing, leading to profound effects on cellular proliferation and

angiogenesis.

The biological significance of fumagillol extends across multiple therapeutic domains, primarily due to its
role as a key pharmacophore for MetAP2 inhibition. As the active moiety of fumagillin and its clinical
derivative TNP-470, fumagillol serves as the structural foundation for a class of potent anti-angiogenic
agents [2]. The interaction between fumagillol-based compounds and MetAP2 has demonstrated remarkable

potency, with inhibition occurring at nanomolar concentrations through an irreversible covalent binding
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mechanism. This potent inhibition has implications for developing treatments for pathological conditions
characterized by excessive angiogenesis, including cancer, rheumatoid arthritis, and ocular diseases.
Additionally, the observation that certain parasites such as Giardia lamblia and Entamoeba histolytica
possess only MetAP2 without MetAP1 isoenzymes suggests potential applications for fumagillol derivatives

in anti-parasitic therapeutics [3].

Molecular Mechanism of Action

Structural Insights & Covalent Modification

The molecular interaction between fumagillol and MetAP2 involves a highly specific irreversible covalent
modification that distinguishes it from conventional competitive enzyme inhibitors. Structural analyses
reveal that the spiroepoxide group of fumagillol forms a covalent bond with histidine 231 within the
enzyme's active site (His 231 in human MetAP2; corresponding to His 321 in the bovine enzyme) [1] [4].
This nucleophilic attack results in permanent enzyme inactivation, effectively blocking the methionine
aminopeptidase activity essential for processing newly synthesized proteins. The crystal structure of the
fumagillin-MetAP2 complex demonstrates that the hexenyl chain of the native fumagillin molecule mimics
the methionine thioether functionality, positioning the reactive spiroepoxide optimally for covalent bond

formation while the extended polyolefinic carboxylate moiety projects outward from the active site [4].

The selectivity profile of fumagillol derivatives for MetAP2 over the closely related MetAP1 isoenzyme
represents a crucial aspect of their molecular mechanism. This selectivity arises from structural differences in
the active site regions of these two enzymes, particularly the presence of a more constrained binding pocket
in MetAP1 that cannot accommodate the fumagillol scaffold. Experimental evidence confirms that
fumagillol exhibits negligible inhibition of MetAP1 even at high concentrations, highlighting its
remarkable isoenzyme specificity [1]. This selectivity is physiologically significant given the distinct cellular
functions and substrate preferences of MetAP1 and MetAP2, explaining why fumagillol derivatives can

achieve therapeutic effects without completely disrupting global protein processing in cells.

Inhibition Kinetics & Downstream Consequences
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The inhibition kinetics of fumagillel-based compounds follow an irreversible mechanism characterized by
time-dependent enzyme inactivation. Upon covalent modification of MetAP2, the enzyme loses its ability to
cleave N-terminal methionine residues from specific protein subsets, leading to accumulation of improperly
processed proteins with altered stability, localization, or function. This disruption triggers a cascade of
cellular events including G1 cell cycle arrest in endothelial cells, inhibition of retinoblastoma protein
phosphorylation, suppressed activation of cyclin-dependent kinases cdk2/4, and reduced expression of
cyclins E and A [1]. The downstream effects manifest most profoundly in rapidly proliferating cells,
particularly those involved in angiogenesis, explaining the potent anti-angiogenic properties of fumagillol

derivatives.

Table 1: Key Structural Elements of Fumagillol and Their Functional Roles

Structural Element Functional Role Consequence of Modification
Spiroepoxide Covalent binding to MetAP2 His231 Irreversible enzyme inhibition

C6 hydroxy group Site for derivative synthesis Modifies pharmacokinetic properties
Cyclohexane ring Structural scaffold Influences binding orientation
Tethered isoprenoid Hydrophobic interactions Enhances membrane permeability
C5 methoxy group Stereochemical integrity Affects potency and selectivity

Quantitative Profiling of Fumagillol Derivatives

Comparative Potency Assessment

The inhibitory potency of fumagillol derivatives varies significantly based on structural modifications at
key positions, particularly the C4 and C6 side chains. Quantitative assessment of these compounds reveals
structure-activity relationships essential for optimizing therapeutic potential. The parent compound
fumagillol itself exhibits moderate MetAP2 inhibition, but strategic chemical modifications dramatically

enhance potency and alter pharmacological properties. TNP-470, featuring a chloroacetamide carbamate at
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the C6 position, demonstrates approximately 50-fold greater anti-angiogenic potency compared to fumagillin
[2]. Recent investigations into C4-modified analogs reveal that replacement with benzyloxime moieties

maintains potent MetAP2 inhibition while potentially improving metabolic stability [5].

The differential activity profiles against purified MetAP2 enzyme versus cellular proliferation assays
highlight the importance of considering metabolic stability and cellular uptake in addition to intrinsic
inhibitory potency. For instance, certain fumagillol derivatives containing C6 ethylpiperazinyl carbamate
substituents exhibit strong correlation between enzyme inhibition and anti-proliferative effects on human
umbilical vein endothelial cells (HUVECs), while others show significant discrepancies potentially
attributable to susceptibility to epoxide hydrolase-mediated metabolism [5]. These quantitative profiles
provide essential guidance for rational drug design aimed at maximizing therapeutic efficacy while

minimizing undesirable side effects.

Table 2: Inhibitory Activities of Fumagillol Derivatives

MetAP2 IC50 HUVEC Proliferation IC50
Compound Key Structural Features
(nM) (nM)
Fumagillin 0.1-1.0* 0.01-0.1* Native polyene chain at
C4
Fumagillol 1.0-10.0* 0.1-1.0* C6 hydroxy group
TNP-470 0.1-1.0 0.001-0.01 C6 chloroacetyl
carbamate
PPI-2458 0.1-1.0 0.01-0.1 C6 D-valinamide
carbamate
6-Amino-6- 1.0-10.0 0.1-1.0 C6 amino substitution
deoxyfumagillol
C4 Benzyloxime 0.1-1.0 Variable (0.1-100) C4 benzyloxime
analogs replacement

*Estimated based on relative potency data from multiple sources; exact values vary by experimental

conditions.
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Species-Specific Variations & Metabolite Activity

The pharmacological profile of fumagillol derivatives further complexity when considering species-
specific metabolic processing and the activity of generated metabolites. Studies with PPI-2458, a fumagillol
derivative featuring a D-valinamide moiety at the C6 position, reveal extensive metabolism by cytochrome
P450 enzymes to form at least six major oxygenated metabolites [4]. These metabolites exhibit varying
levels of MetAP2 inhibitory activity, with M1 (monooxygenation on the tert-butyl group) retaining nearly
full potency compared to the parent compound, while M5 (presumed epoxide hydration product) shows
significantly reduced activity. This metabolic transformation has important implications for both efficacy and

toxicity profiles across species.

The anti-parasitic potency of fumagillel derivatives demonstrates exceptional potency against certain
pathogens, particularly Giardia lamblia and Entamoeba histolytica. Compound 9, a stabilized fumagillol
derivative featuring a benzoic acid moiety at the C6 position, exhibits remarkable efficacy in a mouse
giardiasis model with a 50% effective dose (ED50) of 0.064 mg/kg and a fully curative dose (ED100) of 6.6
mg/kg [3]. The exceptional therapeutic window of this compound (227-fold between the fully curative dose
and maximum tolerated dose) highlights the potential for optimizing fumagillel derivatives for infectious

disease applications where the target pathogens lack redundant MetAP isoenzymes.

Experimental Protocols for MetAP2 Inhibition Studies

Enzyme Inhibition Assays

Objective: To quantify the inhibitory potency of fumagillol derivatives against purified methionine

aminopeptidase 2 (MetAP2) using a fluorescence-based assay.

Materials and Reagents:

e Purified human MetAP2 enzyme (commercial source or recombinant expression)

e Fumaygillol derivatives dissolved in DMSO (10 mM stock solutions)

e Methionine-4-methylcoumaryl-7-amide (Met-MCA) or similar fluorogenic substrate
e Reaction buffer: 50 mM HEPES, pH 7.5, 100 mM NacCl, 10 uM CoClz

e Stop solution: 1% (v/v) acetic acid

¢ Fluorescence plate reader capable of excitation at 380 nm and emission at 460 nm
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Procedure:

e Prepare serial dilutions of fumagillol test compounds in DMSO to create 100x concentrated stocks
covering a concentration range from 0.01 nM to 10 uM.

e Pre-incubate MetAP2 enzyme (5 nM final concentration) with test compounds or vehicle control
(DMSO) in reaction buffer for 30 minutes at 37°C to allow covalent modification.

¢ |nitiate the enzymatic reaction by adding Met-MCA substrate (50 pM final concentration) to each well.

¢ Incubate the reaction mixture for 60 minutes at 37°C.

e Termine the reaction by adding stop solution (50 pL per 100 pL reaction).

e Measure fluorescence intensity (excitation 380 nm, emission 460 nm).

e Calculate percentage inhibition relative to vehicle control (0% inhibition) and no-enzyme background
(100% inhibition).

e Determine IC50 values by fitting concentration-response data to a four-parameter logistic equation
using appropriate software.

Technical Notes: The pre-incubation step is critical for time-dependent irreversible inhibitors like fumagillol
derivatives. Appropriate controls must include assessment of compound autofluorescence and potential
chelation of cobalt cofactor. For selectivity assessment, parallel assays with MetAP1 should be performed

under identical conditions [1] [5].

Cellular Binding Studies Using Biotinylated Probes

Objective: To demonstrate direct covalent binding of fumagillol derivatives to cellular MetAP2 using

biotin-tagged affinity reagents.

Materials and Reagents:

e Biotinylated fumagillol analog (synthesized as described in Griffith et al. 1997)
e Human umbilical vein endothelial cells (HUVECS) or other relevant cell types

e Streptavidin-agarose beads

e Cell lysis buffer: 25 mM Tris-HCI, pH 7.5, 5 mM EGTA, plus protease inhibitors
e SDS-PAGE and western blot apparatus

¢ Anti-MetAP2 antibody and streptavidin-HRP conjugate

e Enhanced chemiluminescence detection reagents

Procedure;

e Culture HUVECSs in appropriate medium and treat with various concentrations of biotinylated
fumagillol (0.1-1000 nM) for 8 hours.
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e Wash cells with cold PBS and lyse using lysis buffer.

o Clarify lysates by centrifugation at 100,000 x g for 30 minutes.

¢ Incubate high-speed supernatants with streptavidin-agarose beads for 2 hours at 4°C to capture
biotinylated proteins.

e Wash beads extensively with lysis buffer followed by PBS.

¢ Elute bound proteins with SDS-PAGE sample buffer by boiling for 5 minutes.

e Separate proteins by 8% SDS-PAGE and transfer to Immobilon membrane.

e Detect biotinylated proteins using streptavidin-HRP and ECL reagents.

e Confirm identity of the ~67 kDa fumagillin-binding protein as MetAP2 by western blotting with specific
anti-MetAP2 antibody.

Technical Notes: The biotinylated fumagillin analog should be synthesized to preserve the spiroepoxide
pharmacophore while incorporating the biotin tag at positions that minimize steric interference with binding
[1]. Appropriate controls should include competition with excess unmodified fumagillin to demonstrate
binding specificity. The covalent nature of binding can be confirmed by observing persistent binding after

extensive washing under denaturing conditions.
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Fumagillol Compound

Click to download full resolution via product page

Figure 1: Cellular Mechanism of Fumagillol-Mediated Angiogenesis Inhibition. This diagram illustrates the
sequential molecular events from cellular uptake of fumagillol compounds to ultimate inhibition of

angiogenesis through MetAPZ2 covalent modification.

Therapeutic Applications & Preclinical Development
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Anti-Angiogenic & Anticancer Applications

The anti-angiogenic properties of fumagillol derivatives represent their most extensively characterized
therapeutic application. TNP-470, the first clinically evaluated fumagillol derivative, demonstrated potent
inhibition of capillary endothelial cell growth induced by both basic fibroblast growth factor (bFGF) and
vascular endothelial growth factor (VEGF) in preclinical models [2]. The compound exhibited remarkable
anti-tumor efficacy in numerous animal models, inhibiting primary tumor growth and metastasis through
disruption of tumor vasculature. These promising preclinical results led to clinical trials for various cancers,
though development was limited by dose-dependent neurotoxicity observed in phase II studies. The
identification of the molecular target as MetAP2 provided a mechanistic foundation for understanding both

the efficacy and toxicity of these compounds.

Recent approaches to overcome the toxicity limitations of early fumagillel derivatives have focused on
several innovative strategies. Polymer conjugation approaches, such as the development of XMT-1107, have
demonstrated enhanced anti-angiogenic and antitumor activity with reduced neurotoxicity compared to TNP-
470 [6]. These conjugates leverage the enhanced permeability and retention (EPR) effect to preferentially
deliver fumagillel derivatives to tumor tissues while limiting exposure to sensitive tissues like the central
nervous system. Alternative strategies have included structural modifications to reduce blood-brain barrier
penetration and the development of nanoparticle formulations that restrict cellular uptake to integrin ovf33-

expressing cells, thereby further enhancing tumor specificity [6].

Anti-Parasitic Applications & Clinical Translation

The anti-parasitic potential of fumagillol derivatives has emerged as a particularly promising application,
especially for the treatment of giardiasis. The exceptional susceptibility of Giardia lamblia trophozoites to
fumagillin (IC50 of 0.01 pM against the WB strain) stems from the parasite's exclusive dependence on
MetAP2, as its genome lacks the MetAP1 isoenzyme that provides redundancy in mammalian cells [3]. This
therapeutic selectivity creates an attractive window for effectively targeting the pathogen while minimizing
host toxicity. Recent efforts have focused on developing stabilized fumagillel derivatives with improved

metabolic stability and reduced toxicity profiles while maintaining potent anti-giardial activity.

The clinical translation of fumagillol derivatives has progressed through several generations of compounds.

Initial clinical experience with fumagillin itself demonstrated efficacy against intestinal amebiasis, with
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anecdotal reports of efficacy against giardiasis co-infections [3]. Subsequent development produced TNP-

470, which advanced to phase III clinical trials for cancer before neurotoxicity concerns halted progress.

More recent compounds including PPI-2458 and ZGN-1061 have addressed different therapeutic indications,

with PPI-2458 showing efficacy in rheumatoid arthritis models and ZGN-1061 being investigated for obesity

treatment before clinical hold due to cardiovascular concerns [3] [4]. The ongoing refinement of fumagillol

derivatives continues to balance potency, stability, and toxicity to achieve optimal therapeutic profiles.

Table 3: Therapeutic Applications of Fumagillol Derivatives

Application

Key Compounds

Mechanistic Basis

Development Status

Cancer Anti-

angiogenesis

Giardiasis

Rheumatoid Arthritis

Obesity

Ocular
Neovascularization

TNP-470, PPI-
2458, CKD-732

Fumagillin,
Compound 9

PPI1-2458

ZGN-1061,
Beloranib

Fumagillin
nanoparticles

Endothelial cell cycle arrest
via MetAP2 inhibition

Selective parasite MetAP2
inhibition
Anti-angiogenesis in

synovium

MetAP2 inhibition in weight
regulation

Localized anti-
angiogenesis

Chemical Synthesis & Analog Design

Synthetic Approaches & Challenges

Phase Il (terminated for

neurotoxicity)

Preclinical/Phase |

Preclinical models

Phase Il/lll (terminated)

Preclinical development

The chemical synthesis of fumagillol and its derivatives presents significant challenges due to the

molecule's complex architecture featuring multiple stereocenters, a spiroepoxide moiety, and sensitive

functional groups. The first total synthesis of racemic fumagillin was accomplished by Corey et al. in 1972,

with subsequent efforts focusing on enantioselective routes to access the natural (-)-enantiomer [7]. Modern
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synthetic approaches often employ strategic disconnections at the C5-C6 bond, leveraging ring-closing
metathesis (RCM) to construct the bicyclic framework from appropriately functionalized acyclic precursors.
These synthetic sequences typically incorporate Evans asymmetric aldolization to establish the critical
stereocenters with high enantiomeric excess, though the sensitivity of intermediate aldehydes presents

practical challenges requiring low-temperature processing and minimal purification [7].

The structural complexity of fumagillol has inspired continued innovation in synthetic methodology, with
recent approaches focusing on improving overall yield, scalability, and accessibility of analogs modified at
previously inaccessible positions. The C7-C8 region of the molecule, which lacks functionalization in natural
fumagillin but appears important for protein-ligand interaction based on X-ray crystallography, has been a
particular focus for analog development [7]. Synthetic strategies enabling modification of this region include
late-stage functionalization of advanced intermediates and de novo construction of analogs with altered
carbon skeletons. These approaches have expanded the structure-activity relationship landscape beyond
traditional modifications at the C6 position, revealing new opportunities for optimizing pharmacological

properties.

Structure-Activity Relationships & Analog Optimization

The structure-activity relationships (SAR) of fumagillol derivatives have been systematically explored
through extensive analog synthesis and biological evaluation. The essential pharmacophore elements include
the spiroepoxide moiety responsible for covalent binding to MetAP2, with even minor modifications to this
region typically resulting in complete loss of activity [8]. The C6 position serves as the primary site for
synthetic modifications aimed at optimizing pharmacokinetic properties, with a wide variety of carbamate,
urea, and amine derivatives demonstrating retained MetAP2 inhibitory activity. The C4 side chain, which is
modified from the native polyene chain in fumagillin, tolerates significant structural variation including

replacement with benzyloxime moieties while maintaining potent enzyme inhibition [5].

Recent SAR studies have revealed important insights into the differential optimization of MetAP2
inhibition versus cellular activity. While certain structural modifications preserve excellent enzyme
inhibitory potency, they may exhibit reduced cellular activity due to factors such as altered membrane
permeability, susceptibility to epoxide hydrolase-mediated degradation, or differential metabolism [5] [4].
These observations have guided the development of next-generation fumagillol derivatives with improved

metabolic stability, including compounds with modified lipophilicity to limit central nervous system
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penetration and thereby reduce neurotoxicity. The ongoing refinement of fumagillol-based MetAP2
inhibitors continues to balance multiple parameters including potency, selectivity, stability, and distribution

to achieve optimal therapeutic indices for specific clinical applications.

Starting Materials
(Divinylcarbinol etc.)

Click to download full resolution via product page

Figure 2: Generalized Synthetic Route to Fumagillol Derivatives. This workflow highlights key
transformations in fumagillol synthesis, particularly the challenging asymmetric steps and ring-closing

metathesis as a strategic approach to constructing the complex architecture.

Summary

Fumagillel and its derivatives represent a unique class of irreversible inhibitors targeting methionine
aminopeptidase 2 (MetAP2) with potent biological activities spanning anti-angiogenic, anti-cancer, and anti-
parasitic applications. The covalent mechanism involving specific modification of His231 in the MetAP2
active site provides exceptional potency and selectivity, though this same irreversibility contributes to
toxicity challenges that have limited clinical development of early compounds. Recent advances in
structural modification strategies, particularly through C6 derivatization and polymer conjugation
approaches, have yielded compounds with improved therapeutic windows by optimizing pharmacokinetic

properties and tissue distribution patterns.

The experimental protocols outlined provide robust methodologies for evaluating MetAP2 inhibition and
cellular responses to fumagillol derivatives. The quantitative profiling data reveal critical structure-activity
relationships that inform rational design of next-generation compounds with enhanced efficacy and reduced
toxicity. As research continues to elucidate the complex downstream consequences of MetAP2 inhibition
beyond angiogenesis regulation, new therapeutic applications may emerge for these fascinating natural

product-derived compounds. The integration of innovative drug delivery approaches with targeted analog
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design holds particular promise for unlocking the full therapeutic potential of fumagillol-based MetAP2

inhibitors.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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